molecular formula C7H4ClNO4 B146349 4-Chloro-3-nitrobenzoic acid CAS No. 96-99-1

4-Chloro-3-nitrobenzoic acid

Cat. No.: B146349
CAS No.: 96-99-1
M. Wt: 201.56 g/mol
InChI Key: DFXQXFGFOLXAPO-UHFFFAOYSA-N
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Scientific Research Applications

Pharmaceutical Applications

4-Chloro-3-nitrobenzoic acid is utilized in the synthesis of various pharmaceutical compounds. Its nitro group can participate in electrophilic substitution reactions, making it a valuable intermediate in drug development.

Key Pharmaceutical Uses:

  • Synthesis of Antibacterial Agents: Research has shown that copper and cobalt complexes of 4-chloro-3-nitrobenzoate exhibit antibacterial activity, highlighting its potential in developing new antimicrobial drugs .
  • Hepatotoxicity Studies: Studies have evaluated the hepatotoxic effects of chlorinated nitro derivatives, including this compound, to understand their safety profiles .

Dye Manufacturing

The compound is also significant in the dye industry, where it serves as an intermediate for synthesizing various dyes.

Applications in Dye Production:

  • Dyes and Pigments: It is used to produce azo dyes, which are widely applied in textiles and other materials .
  • Colorants for Plastics: The compound's properties allow it to be used as a colorant in plastic manufacturing processes.

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of copper and cobalt complexes derived from 4-chloro-3-nitrobenzoate. The results indicated significant antibacterial activity against various strains, suggesting potential applications in medical treatments .

Case Study 2: Toxicological Assessment

Research conducted on the hepatotoxic effects of several derivatives, including this compound, assessed their impact on liver function. The findings provided insights into the safety and regulatory aspects necessary for pharmaceutical applications .

Data Table: Applications Overview

Application AreaSpecific UseResearch Findings
PharmaceuticalsAntibacterial agentsEffective against multiple bacterial strains .
Dye ManufacturingAzo dye synthesisUsed as an intermediate for various dyes .
ToxicologyHepatotoxicity studiesEvaluated safety profiles for regulatory compliance .

Biological Activity

4-Chloro-3-nitrobenzoic acid (4-CNBA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides an in-depth analysis of its biological activity, including its interactions with DNA, anticancer properties, and antimicrobial effects.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C7_7H4_4ClN1_1O3_3
  • Molecular Weight : 189.56 g/mol
  • CAS Number : 96-99-1

1. Interaction with DNA

Research has demonstrated that 4-CNBA can intercalate into DNA, which is critical for its biological activity. Studies using electronic absorption and fluorescence spectroscopy have shown that complexes formed with 4-CNBA can bind to calf thymus DNA (CT-DNA). This binding inhibits DNA replication and protein synthesis, contributing to its anticancer effects .

2. Anticancer Activity

The antiproliferative effects of 4-CNBA and its metal complexes have been extensively studied. A notable study assessed the cytotoxicity of copper(II) complexes containing 4-CNBA against various human cancer cell lines, including HepG2 (liver), HeLa (cervical), and A549 (lung) cells. The results indicated that these complexes exhibited significant cytotoxicity, with IC50_{50} values indicating effective concentrations for inhibiting cell growth:

ComplexCell LineIC50_{50} (µM)
Cu(phen)(4-CNBA)HepG212.5
Cu(ncba)(bpy)HeLa15.0
Cu(phen)(4-CNBA)A54910.0

These findings suggest that the presence of the 4-CNBA ligand enhances the anticancer properties of the metal complexes compared to free ligands .

3. Induction of Apoptosis

Further investigations into the mechanism of action revealed that treatment with 4-CNBA complexes led to cell cycle arrest in the G0/G1 phase, indicating a halt in cell proliferation. Flow cytometry analyses showed increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2, suggesting that 4-CNBA induces apoptosis through a mitochondrial pathway .

Antimicrobial Activity

In addition to its anticancer properties, 4-CNBA exhibits notable antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values demonstrating potent antibacterial effects:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus39
Escherichia coli45

These results indicate that 4-CNBA can serve as a potential lead compound for developing new antimicrobial agents .

Case Study: Anticancer Activity

A study published in Toxicology in Vitro investigated the effects of copper(II) complexes with 4-CNBA on HepG2 cells. The research highlighted that exposure to these complexes resulted in significant cytotoxicity and apoptosis induction, confirming their potential as chemotherapeutic agents .

Case Study: Antimicrobial Efficacy

Another study explored the antibacterial properties of 4-CNBA against clinical isolates of bacteria. The findings indicated that the compound's efficacy was superior to conventional antibiotics like tetracycline, suggesting its potential application in treating resistant bacterial infections .

Q & A

Basic Research Questions

Q. How can the solubility of 4-chloro-3-nitrobenzoic acid in organic solvents be experimentally determined?

Experimental determination involves gravimetric or spectrophotometric methods. For example, Stovall et al. measured solubility in 17 alcohols, ethers, and esters by equilibrating excess solute in solvents at constant temperature, followed by filtration and quantification of dissolved solute . Recrystallization from aqueous ethanol is a common purification step before solubility studies to ensure compound purity .

Q. What are the key physical properties of this compound critical for experimental design?

Key properties include:

  • Melting point : 178–183°C (pure form)
  • Molecular weight : 201.57 g/mol
  • McGowan volume (V) : 1.2283, derived from molecular dimensions
  • LogP (octanol-water partition coefficient) : Experimentally validated via Abraham model descriptors (E = 1.250, S = 1.470, A = 0.700, B = 0.440) . These parameters inform solvent selection, reaction conditions, and chromatographic separation.

Q. How is this compound purified for research applications?

Recrystallization from aqueous ethanol is a standard method, as noted in IUPAC-NIST solubility studies. Purity is verified via melting point analysis and HPLC .

Advanced Research Questions

Q. How can the Abraham solvation model predict partitioning behavior of this compound in non-aqueous systems?

The model uses solute descriptors (E, S, A, B, V, L) to compute logP and logL values. For this compound:

  • LogP = 2.316 (3-methyl-1-butanol) and 2.383 (2-pentanol)
  • LogL = 9.561 (3-methyl-1-butanol) and 9.639 (2-pentanol) These values align with experimental data (standard deviation: 0.067 log units) and enable predictions for untested solvents using Equations 4.22–4.25 of the Abraham model .

Q. What mechanistic insights explain the elastic bending of co-crystals involving this compound?

Co-crystals with caffeine exhibit flexibility via hydrogen-bonded dimer rotation under strain. Synchrotron studies show intermolecular distance changes (e.g., O–H···O bonds) and dimer reorientation across orthogonal axes, enabling reversible compression/expansion without fracture .

Q. How does nitration of this compound proceed, and what intermediates are involved?

Nitration under sulfuric acid generates 4-chloro-3,5-dinitrobenzoic acid. The reaction mechanism involves electrophilic aromatic substitution, with the nitro group directing incoming nitro groups to the meta position. Intermediate isolation and spectroscopic tracking (e.g., NMR, IR) confirm regioselectivity .

Q. What computational methods validate the toxicological profile of this compound?

Hepatotoxicity studies use LD50 dosing (e.g., 1/10 LD50 in rats) and monitor biomarkers like protein synthesis inhibition. Computational QSAR models correlate molecular descriptors (e.g., logP, hydrogen-bonding capacity) with observed toxicity, aiding risk assessment .

Q. Methodological Considerations

Q. How are crystal structures of this compound derivatives refined?

SHELX programs (e.g., SHELXL) are employed for small-molecule refinement. Key steps include:

  • Initial structure solution via SHELXS/SHELXD
  • Hydrogen atom placement using Fourier difference maps
  • Validation via R-factor convergence (< 5% for high-resolution data) .

Q. What analytical techniques resolve contradictions in solubility data for this compound?

Discrepancies arise from impurities or solvent batch variations. Mitigation strategies include:

  • Cross-validating results via HPLC purity checks
  • Standardizing solvent grades (e.g., anhydrous vs. technical grade)
  • Replicating studies using Abraham model predictions as a benchmark .

Properties

IUPAC Name

4-chloro-3-nitrobenzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4ClNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXQXFGFOLXAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7059143
Record name Benzoic acid, 4-chloro-3-nitro-
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Molecular Weight

201.56 g/mol
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CAS No.

96-99-1
Record name 4-Chloro-3-nitrobenzoic acid
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Record name 4-CHLORO-3-NITROBENZOIC ACID
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Synthesis routes and methods I

Procedure details

78.25 g (0.5mol) of 4-chlorobenzoic acid were suspended in 200 ml of methylene chloride, followed by the addition with stirring at room temperature of 33.5 g (0.55 mol) of 98% nitric acid. The mixture was heated with stirring to boiling temperature, followed by the dropwise addition over a period of 1 hour at that temperature of 63.5 g of 100% sulphuric acid. After cooling to 42° C., the mixture was stirred for 2 hours at that temperature. The reaction mixture was then poured onto 300 ml of water, and the methylene chloride subsequently distilled off. The residual suspension was filtered, the residue washed with water and dried at 90° C., giving 98.4 g (97.3% of the theoretical yield) of 4-chloro-3-nitrobenzoic acid melting at 182.9° to 184.0° C. with a purity of 99.5%. The content of unreacted 4-chlorobenzoic acid amounted to only about 0.1%.
Quantity
78.25 g
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reactant
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33.5 g
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63.5 g
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300 mL
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200 mL
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Synthesis routes and methods II

Procedure details

78.25 g of 4-chlorobenzoic acid were suspended in 400 ml of 1,2-dichloroethane. 99.0 g of a mixed acid containing 35.2% of nitric acid and 64.2% of sulphuric acid were added dropwise with stirring over a period of 3 hours at 40° C. After stirring for 2 hours at that temperature, the reaction mixture was poured on to 300 ml of water. The 1,2-dichloroethane was then distilled off and the reaction product filtered off from the residual aqueous suspension, washed with water and dried at 90° C., giving 97.8 g (96.8% of the theoretical) of 4-chloro-3-nitrobenzoic acid melting at 182.9° to 184.0° C. with a purity of 99.5%. The content of unreacted 4-chlorobenzoic acid amounted to only about 0.1%.
Quantity
78.25 g
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reactant
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[Compound]
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mixed acid
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99 g
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300 mL
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400 mL
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Synthesis routes and methods III

Procedure details

To a 5-liter, 3-necked, round-bottom flask, equipped with a stirrer and thermometer, is added 2.0 liters of concentrated H2SO4 and 800 g of powdered (about 1-2 microns) p-chlorobenzoic acid. The mixture is stirred and cooled to 0° C. in an oil bath. To the cooled mixture is added 432 ml of 71 weight percent nitric acid in water solution dropwise. The nitric acid solution is added at a rate slow enough to maintain the temperature lower than about 30° C. Upon completion of adding nitric acid, the temperature is raised to 37° C. over 3 hours. The reaction mixture is then cooled to 15° C. To the cooled mixture is added 0.75 liter of room temperature water at a rate so as to keep the reaction temperature below about 40° C. The product is isolated by filtration using fritted glass funnel and washed with 1.5 liters of room temperature water. The washed product is air-dried until a constant weight is observed to yield 1.0174 kg of 4-chloro-3-nitrobenzoic acid, which has a melting point of 178° C.-179.5° C. This is a yield of 99 mole percent. This material can be used without further purification.
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2 L
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Synthesis routes and methods IV

Procedure details

To a 2-liter, 3-necked, round-bottom flask is added 680 ml of concentrated H2SO4 and 400 g of p-chlorobenzoic acid. The mixture is stirred and brought to 0° C. by means of a constant temperature bath. A solution of concentrated HNO3 (216 ml) and concentrated H2SO4 (216 ml) is added dropwise to the reaction mixture at such a rate as to maintain the temperature between 10° C. and 25° C. Upon completion of the addition, the reaction temperature is raised to 37° C. and the mixture is allowed to stir for a period of 10-14 hours. The reaction mixture is then poured over crushed ice and the product, 4-chloro-3-nitrobenzoic acid, is filtered and dried, having a yield of 525.7 g or 98.7 percent with a melting point of 178° C.-180° C. This material is used without further purification.
Name
Quantity
216 mL
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reactant
Reaction Step One
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216 mL
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400 g
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reactant
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680 mL
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chloro-3-nitrobenzoic acid
4-Chloro-3-nitrobenzoic acid
4-Chloro-3-nitrobenzoic acid

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